molecular formula C11H8N4 B104228 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 18107-01-2

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B104228
CAS No.: 18107-01-2
M. Wt: 196.21 g/mol
InChI Key: STFAIIPJMDVFPY-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyridazine and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridazine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Benzimidazole: A heterocyclic compound with fused benzene and imidazole rings.

Uniqueness

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole is unique due to the combination of pyridazine and benzimidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

18107-01-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyridazin-3-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14)

InChI Key

STFAIIPJMDVFPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

Synonyms

Benzimidazole, 2-(3-pyridazinyl)- (8CI)

Origin of Product

United States

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